JKE-1674 is classified as an organosulfur compound with the molecular formula and a molecular weight of 451.3 g/mol. It is identified by the CAS number 2421119-60-8. The compound has been studied extensively for its pharmacological properties, particularly its ability to induce ferroptosis in cancer cells, making it a subject of interest in cancer research and drug development .
The synthesis of JKE-1674 involves the metabolic conversion of ML210 within cellular environments. ML210 contains structural features that are susceptible to various chemical transformations, leading to the formation of JKE-1674 through a series of reactions. Specifically, the transformation from ML210 to JKE-1674 involves:
JKE-1674 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
JKE-1674 engages in several significant chemical reactions that underline its mechanism of action:
The mechanism by which JKE-1674 exerts its effects involves several key steps:
JKE-1674 exhibits several notable physical and chemical properties:
JKE-1674 has significant implications in various scientific fields:
Glutathione Peroxidase 4 (GPX4) is a selenoenzyme essential for maintaining cellular redox balance. It specifically reduces lipid hydroperoxides (LPO) to nontoxic lipid alcohols using glutathione (GSH) as a cofactor, thereby preventing the accumulation of lethal phospholipid peroxides. This function positions GPX4 as the primary enzymatic barrier against ferroptosis—an iron-dependent form of regulated cell death driven by uncontrolled lipid peroxidation [6] [7]. GPX4’s catalytic activity depends on a unique selenocysteine residue (Sec46) within its active site, which facilitates efficient electron transfer during redox reactions. In cancer biology, GPX4 is frequently upregulated, correlating with poor prognosis, therapy resistance, and metastatic potential. For example, in gastric cancer (GC), GPX4 overexpression promotes distant metastasis by suppressing reactive oxygen species (ROS)-mediated degradation of oncoproteins like RCC2 [10].
Ferroptosis is characterized by three hallmark events: (1) iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, (2) depletion of antioxidant systems (e.g., GSH/GPX4 axis), and (3) mitochondrial shrinkage. Unlike apoptosis, ferroptosis does not involve caspase activation or DNA fragmentation, making it a compelling strategy for eliminating apoptosis-resistant malignancies [6] [9]. Therapeutically, inducing ferroptosis is particularly effective against tumors with high iron demand (e.g., triple-negative breast cancer, ovarian cancer) or those resistant to conventional therapies:
JKE-1674 represents a second-generation covalent GPX4 inhibitor developed to overcome limitations of early compounds like RSL3 and ML-210. Structurally, it is an orally active α-nitroketoxime analog of ML-210, designed to replace the metabolically labile nitroisoxazole ring with a more stable electrophilic warhead [1] [8]. Its key advantages include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7